3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H14N2·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent, followed by amination and subsequent conversion to the dihydrochloride salt. One common method involves the following steps:
Alkylation: 1-methyl-1H-pyrazole is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Amination: The resulting alcohol is then converted to the corresponding amine using reagents like thionyl chloride and ammonia.
Salt Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-4-yl)propan-1-amine
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine
- 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
1431970-25-0 |
---|---|
Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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